4-(Trifluoromethyl)nicotinimidamide

Description

Significance of Trifluoromethylated Nicotinamide (B372718) Scaffolds in Organic Synthesis

Trifluoromethylated nicotinamide scaffolds are of considerable interest in organic synthesis due to the valuable properties imparted by the trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-withdrawing group, which can influence the reactivity and electronic properties of the nicotinamide ring. This makes these scaffolds versatile intermediates for creating a diverse range of new chemical entities.

The presence of the trifluoromethyl group can enhance the biological activity of a molecule by improving its binding affinity to target proteins and increasing its resistance to metabolic degradation. nih.gov The synthesis of new triazole-based trifluoromethyl scaffolds, for example, has been explored for creating peptidomimetics, which are molecules that mimic the structure of peptides. nih.govnih.gov These efforts highlight the broad utility of trifluoromethylated building blocks in developing novel compounds with tailored properties. nih.gov

The synthesis of precursors to these scaffolds, such as 4-(trifluoromethyl)nicotinic acid, has been the subject of various synthetic studies aiming for efficient and scalable production methods. patsnap.comchemicalbook.com These methods often involve multi-step syntheses starting from readily available materials. patsnap.com

Overview of the Research Landscape for 4-(Trifluoromethyl)nicotinimidamide

Research on this compound itself is still in a nascent stage, with much of the available information focusing on its synthesis and its relationship to other compounds. It is recognized as a metabolite of the insecticide Flonicamid. nih.govchemicalbook.com

The synthesis of related compounds, such as N-cyanomethyl-4-(trifluoromethyl)nicotinamide, has been reported with high yields, suggesting efficient synthetic routes to derivatives of the 4-(trifluoromethyl)nicotinamide (B149125) core. google.com One common synthetic pathway to such derivatives involves the reaction of 4-trifluoromethyl nicotinic acid with an appropriate amine.

While direct research into the applications of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinamide derivatives suggests potential avenues for future investigation. ontosight.ai Nicotinamide and its derivatives are known to be involved in various biological processes. ontosight.ainih.gov

Interactive Data Table: Chemical Properties of 4-(Trifluoromethyl)nicotinamide

| Property | Value | Source |

| Molecular Formula | C7H5F3N2O | nih.govlgcstandards.comscbt.com |

| Molecular Weight | 190.12 g/mol | nih.govlgcstandards.comscbt.com |

| CAS Number | 158062-71-6 | nih.govchemicalbook.comlgcstandards.comscbt.com |

| Purity | ≥98% | scbt.com |

| Appearance | Solid | apolloscientific.co.uk |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | nih.govlgcstandards.com |

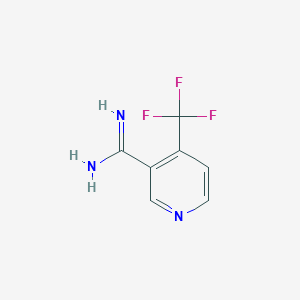

Structure

3D Structure

Properties

Molecular Formula |

C7H6F3N3 |

|---|---|

Molecular Weight |

189.14 g/mol |

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)5-1-2-13-3-4(5)6(11)12/h1-3H,(H3,11,12) |

InChI Key |

HCZPRHMTTNERML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethyl Nicotinimidamide and Its Precursors

Direct Synthetic Approaches to 4-(Trifluoromethyl)nicotinimidamide and Closely Related Derivatives

Direct synthesis of this compound and its N-hydroxy derivative from the corresponding nitrile, 4-(trifluoromethyl)nicotinonitrile (B82138), represents the most straightforward approach to these molecules. These methods typically involve the addition of a nucleophile to the carbon-nitrogen triple bond of the nitrile group.

Synthesis of N-Hydroxy-4-(trifluoromethyl)nicotinimidamide via Condensation Reactions

The synthesis of N-hydroxy-4-(trifluoromethyl)nicotinimidamide, also known as 4-(trifluoromethyl)nicotinamide (B149125) oxime, can be achieved through the reaction of 4-(trifluoromethyl)nicotinonitrile with hydroxylamine (B1172632). rsc.org This is a widely employed method for the preparation of N-hydroxy-imidamides (amidoximes) from nitriles. The reaction proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group.

The general reaction can be carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. Common bases used for this purpose include sodium carbonate, potassium carbonate, or organic bases like triethylamine. The reaction is typically performed in a protic solvent such as ethanol (B145695) or methanol. The presence of the electron-withdrawing trifluoromethyl group on the pyridine (B92270) ring is expected to enhance the electrophilicity of the nitrile carbon, thus facilitating the nucleophilic attack by hydroxylamine. researchgate.net

A typical experimental procedure would involve stirring a mixture of 4-(trifluoromethyl)nicotinonitrile, an excess of hydroxylamine hydrochloride, and a base in an alcoholic solvent at a moderately elevated temperature until the reaction is complete. The product can then be isolated by crystallization after removal of the solvent.

Alternative Routes for the Formation of the Imidamide Moiety

An important alternative route for the formation of the imidamide moiety is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt, also known as a Pinner salt. This intermediate can then be reacted with ammonia (B1221849) or an amine to yield the corresponding amidine (imidamide). amazonaws.com

For the synthesis of this compound, this would involve reacting 4-(trifluoromethyl)nicotinonitrile with an alcohol, such as ethanol, saturated with hydrogen chloride gas at low temperatures. The resulting ethyl 4-(trifluoromethyl)nicotinimidate hydrochloride salt would then be treated with ammonia to afford the desired this compound. It is noted that electron-poor nitriles, such as 4-(trifluoromethyl)nicotinonitrile, are generally good substrates for the Pinner reaction.

Evaluation of Reaction Conditions and Catalyst Systems for Imidamide Formation

The efficiency of imidamide formation is highly dependent on the reaction conditions and the choice of catalyst. For the synthesis of N-hydroxy-imidamides, the reaction is often carried out under basic conditions to generate free hydroxylamine from its salt. The choice of base and solvent can influence the reaction rate and yield. While traditional methods often utilize inorganic bases, the use of organic bases can sometimes offer better solubility and milder reaction conditions.

In the context of the Pinner reaction, anhydrous conditions are crucial to prevent the hydrolysis of the intermediate imidate salt to the corresponding ester. The reaction is typically carried out at low temperatures to minimize the formation of by-products. While the classical Pinner reaction uses stoichiometric amounts of strong acid, modern variations have explored the use of Lewis acids as catalysts, which can sometimes offer milder reaction conditions and improved selectivity.

Synthesis of Key Intermediates Bearing the 4-(Trifluoromethyl)pyridine (B1295354) Core

The synthesis of this compound relies on the availability of key precursors, most notably 4-(trifluoromethyl)nicotinic acid and its corresponding nitrile.

Preparative Routes to 4-(Trifluoromethyl)nicotinic Acid

Several synthetic routes have been developed for the preparation of 4-(trifluoromethyl)nicotinic acid, a crucial intermediate. These methods often involve the construction of the pyridine ring followed by functional group manipulations.

One of the primary strategies for the synthesis of the 4-(trifluoromethyl)pyridine core involves the cyclization of fluorinated building blocks. A common approach is the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide. google.com This condensation reaction, typically carried out in the presence of a base such as potassium hydroxide (B78521), leads to the formation of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine. google.com

This intermediate can then be converted to 4-(trifluoromethyl)nicotinic acid through a series of steps. The dihydroxy-cyanopyridine can be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine. google.com Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by catalytic hydrogenolysis to remove the chlorine atoms, affords the desired 4-(trifluoromethyl)nicotinic acid. google.comchemicalbook.com Alternatively, the hydrolysis of the nitrile can be performed after the hydrogenolysis step.

Another notable cyclization strategy involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile. google.com This reaction, followed by hydrolysis, provides another route to the 4-(trifluoromethyl)nicotinonitrile precursor, which can then be hydrolyzed to 4-(trifluoromethyl)nicotinic acid. google.com The hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification. google.com

A different approach starts from 3-cyanopyridine (B1664610), which is reacted with butyllithium (B86547) and then with bromotrifluoromethane (B1217167) to introduce the trifluoromethyl group at the 4-position, yielding 4-trifluoromethyl-3-cyanopyridine. patsnap.com This intermediate is then hydrolyzed to 4-(trifluoromethyl)nicotinic acid. patsnap.com

The following tables summarize the research findings for the synthesis of key precursors.

Table 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid from 2,6-dichloro-4-(trifluoromethyl)nicotinate

| Reactant | Catalyst | Reagents | Solvent | Temperature | Yield | Reference |

| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 10% Pd/C | CH₃COONa·3H₂O, H₂ | Ethanol | Room Temperature | 90.4% | chemicalbook.com |

Table 2: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile to 4-(Trifluoromethyl)nicotinic Acid

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 4-(Trifluoromethyl)nicotinonitrile | NaOH | Water | 80 °C | 76.5% | google.com |

| 4-(Trifluoromethyl)nicotinonitrile | NaOH | Water | 100 °C | 84.7% | google.com |

| 4-(Trifluoromethyl)nicotinonitrile | NaOH | Water | 100 °C | 98.3% | google.com |

Table 3: Synthesis of 4-(Trifluoromethyl)nicotinonitrile from Fluorinated Precursors

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |

| 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 3-aminoacrylonitrile | Sodium methoxide | Methanol | Reflux | 90.6% | google.com |

| 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 3-aminoacrylonitrile | NaOH | Water | Reflux | 51.6% | google.com |

Carboxylation Reactions of 4-Trifluoromethylpyridine Derivatives

The creation of 4-(trifluoromethyl)nicotinic acid, a pivotal precursor, is a key step that is functionally a carboxylation process. Rather than a direct carboxylation, common industrial routes involve the synthesis of an intermediate like a cyanopyridine, which is then hydrolyzed to the carboxylic acid.

One documented method starts with 3-cyanopyridine. patsnap.com This substrate undergoes a reaction with tetramethylethylenediamine and butyllithium at low temperatures (-40°C to -30°C) to facilitate the introduction of the trifluoromethyl group using bromotrifluoromethane, yielding 4-trifluoromethyl-3-cyanopyridine. patsnap.com The final step is the hydrolysis of the nitrile group to a carboxylic acid using sodium hydroxide or potassium hydroxide at elevated temperatures (60-100°C). patsnap.com Subsequent acidification precipitates the desired 4-trifluoromethylnicotinic acid. patsnap.comgoogle.com

Detailed examples from patent literature demonstrate the high efficiency of this hydrolysis step, with yields ranging from 76.5% to 98.3% depending on the reaction conditions. google.com

Table 1: Hydrolysis of 4-Trifluoromethyl-3-Cyanopyridine to 4-Trifluoromethylnicotinic Acid

| Base | Temperature | Yield | Reference |

|---|---|---|---|

| Sodium Hydroxide | 80°C | 76.5% | google.com |

| Sodium Hydroxide | 100°C | 84.7% | google.com |

This interactive table summarizes the yield of 4-trifluoromethylnicotinic acid under different hydrolysis conditions.

Efficiency and Scalability Considerations in Precursor Synthesis

Alternative routes, such as those starting from ethyl trifluoroacetoacetate, have also been explored but can suffer from low yields during chlorination steps and difficulties with catalytic hydrogenolysis where both the cyano group and the pyridine ring can be undesirably reduced. patsnap.com

To address these issues, newer methods have been developed to be more suitable for industrial application. The synthesis beginning with 3-cyanopyridine is highlighted as advantageous due to cheaper raw materials, simpler operations, and easier purification of the products. patsnap.comgoogle.com The scalability of this process is demonstrated in procedures that utilize kilogram-scale quantities of reagents. patsnap.comgoogle.com

Furthermore, vapor-phase synthesis represents a significant advancement for producing trifluoromethylpyridine (TFMP) intermediates. nih.govjst.go.jp This approach uses a reactor with a catalyst fluidized-bed phase for fluorination and an empty phase for subsequent chlorination, allowing for a continuous and efficient process. nih.govjst.go.jp

Synthesis of 4-(Trifluoromethyl)nicotinamide

4-(Trifluoromethyl)nicotinamide is a primary carboxamide and a key intermediate, known to be a metabolite of the insecticide flonicamid. nih.govresearchoutreach.org

One-Step Synthetic Processes

The synthesis of derivatives of 4-(trifluoromethyl)nicotinamide can be achieved efficiently through one-pot processes. For instance, N-cyanomethyl-4-(trifluoromethyl)nicotinamide, the active ingredient in flonicamid, is synthesized directly from 4-trifluoromethylnicotinic acid, aminoacetonitrile (B1212223) hydrochloride, and phosgene (B1210022). google.com This method is noted for its simple and convenient operation, achieving high reaction yields of 90% or greater and product purity of 98% or higher, making it suitable for industrial production. google.com The reaction is carried out in a suitable solvent and in the presence of an acid-binding agent. google.com

Table 2: One-Pot Synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide

| Reactants | Reagents | Yield | Purity | Reference |

|---|

This interactive table outlines the high-yield, one-pot synthesis of a key 4-(trifluoromethyl)nicotinamide derivative.

Utility of 4-(Trifluoromethyl)nicotinamide as a Synthetic Building Block

The 4-(trifluoromethyl)nicotinamide structure is a crucial building block, primarily in the agrochemical industry. nih.govresearchoutreach.org It is the core component of the insecticide flonicamid, which is particularly effective against aphids. researchoutreach.org The incorporation of the 4-trifluoromethylpyridine moiety is a key feature of a select few commercialized agrochemicals. jst.go.jp The unique physicochemical properties imparted by the fluorine atoms and the pyridine ring are believed to be responsible for the biological activity of these compounds. nih.govsigmaaldrich.comrsc.org The use of such fluorinated building blocks is a common strategy in the design of modern pesticides and pharmaceuticals to enhance efficacy and stability. sigmaaldrich.com

General Methodological Aspects in the Synthesis of Trifluoromethylated Pyridines

The synthesis of trifluoromethylated pyridines is a significant area of research in organic fluorine chemistry, with applications extending across agrochemicals, pharmaceuticals, and materials science. nih.govresearchoutreach.org The methods for introducing the trifluoromethyl group are varied, including chlorine/fluorine exchange reactions or building the pyridine ring from a trifluoromethyl-containing precursor. jst.go.jp

Role of Specific Solvents and Acid-Binding Agents in Reaction Efficacy

In the synthesis of 4-(trifluoromethyl)nicotinamide derivatives, the choice of solvent and acid-binding agent is critical for achieving high reaction efficacy. google.com

Solvents : The one-pot synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide utilizes solvents such as benzene (B151609), chlorinated hydrocarbons (like methylene (B1212753) dichloride and ethylene (B1197577) dichloride), and nitriles (like acetonitrile). google.com Toluene is highlighted as an optimized choice. google.com In other related syntheses, such as the preparation of precursors, solvents like tetrahydrofuran (B95107) and petroleum ether are employed. patsnap.com

Acid-Binding Agents : Acid-binding agents are essential for neutralizing acids generated during the reaction, such as HCl formed when using phosgene or other chlorinating agents. Tertiary amines (e.g., N,N-Diethylaniline, triethylamine, pyridine) and alkali-metal carbonates (e.g., potassium carbonate) are used for this purpose. google.com The selection of an appropriate base is crucial for driving the reaction to completion and maximizing yield. google.com In the synthesis of 4-trifluoromethylnicotinic acid from 3-cyanopyridine, tetramethylethylenediamine is used as a key reagent in the initial metallation step. patsnap.com

Purification Techniques Employed in Synthetic Pathways

The isolation and purification of this compound and its precursors are critical steps to ensure the final product's requisite quality for its intended applications. Various purification methodologies are employed, capitalizing on the differing physicochemical properties of the target compounds, intermediates, and impurities.

Commonly utilized purification techniques include crystallization, chromatography, and extraction. The choice of method is contingent upon the specific synthetic route and the nature of the impurities present.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid intermediates and the final product. For instance, in the synthesis of the precursor 4-(trifluoromethyl)nicotinic acid, the crude product obtained after hydrolysis is often purified by adjusting the pH of the solution to precipitate the acid, which is then collected by filtration. wikipedia.orgchemicalbook.comgoogle.comgoogle.com This solid can be further purified by recrystallization from a suitable solvent or solvent mixture, such as petroleum ether and ethyl acetate (B1210297). google.com The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor. A patent for purifying nicotinic acid describes a process of melting the crude yellow product, maintaining it in a molten state, and then dissolving it in a hot recrystallizing medium with a decolorizing agent before cooling to obtain purified crystals. google.com

Solvent Extraction and Washing: Liquid-liquid extraction is extensively used during the work-up of reaction mixtures to separate the desired product from unreacted starting materials, catalysts, and byproducts. Following the synthesis of 4-(trifluoromethyl)nicotinic acid via hydrogenation, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate after acidification. chemicalbook.comchemicalbook.com The combined organic phases are then typically washed with saturated brine to remove residual water and water-soluble impurities before being dried and concentrated. chemicalbook.comchemicalbook.com In cases where nicotinamide (B372718) is contaminated with nicotinic acid, a suspension in a hydrocarbon solvent can be treated with an amine that selectively reacts with the acidic impurity, forming a soluble salt that can be washed away, leaving the purified nicotinamide. google.com

Chromatographic Methods: For more challenging separations or to achieve very high purity, various forms of chromatography are employed.

Column Chromatography: This is a versatile technique used for the purification of intermediates. For example, after the synthesis of nicotinimidamides through a multi-component reaction, the residue is directly purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system. patsnap.com

High-Performance Liquid Chromatography (HPLC): Particularly for the purification of nicotinamide-related compounds like nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), reverse-phase HPLC is a powerful tool. nih.gov This technique can be adapted for the analytical and preparative scale purification of this compound and its derivatives.

Specialized Chromatography: In the purification of related enzymes like nicotinamide deamidase, a sequence of chromatographic steps including gel filtration (Sephadex G25, G200), ion-exchange (DEAE-cellulose), and affinity chromatography (hydroxyapatite, NAD-Sepharose) has been effective. nih.gov These principles can be applied to the purification of this compound, especially to remove structurally similar impurities.

The following table summarizes the purification techniques applicable to the synthesis of this compound and its precursors.

| Purification Technique | Precursor/Product Stage | Details & Purpose |

| Crystallization/Recrystallization | 4-(Trifluoromethyl)nicotinic acid | Precipitation by pH adjustment; Recrystallization from solvent mixtures (e.g., petroleum ether/ethyl acetate) to remove impurities. wikipedia.orgchemicalbook.comgoogle.comgoogle.comgoogle.com |

| Solvent Extraction | 4-(Trifluoromethyl)nicotinic acid | Extraction from aqueous reaction mixture into an organic solvent (e.g., ethyl acetate) after acidification. chemicalbook.comchemicalbook.com |

| Column Chromatography | Nicotinimidamides | Purification of crude product using silica gel with a suitable eluent system (e.g., hexanes/EtOAc). patsnap.com |

| High-Performance Liquid Chromatography (HPLC) | Nicotinamide Derivatives | Reverse-phase HPLC for high-purity separation of cofactors and derivatives. nih.gov |

| Selective Washing | Nicotinamide | Removal of acidic impurities (nicotinic acid) by treatment with an amine in a hydrocarbon solvent. google.com |

Optimization Strategies for Reaction Yield and Purity

Optimization of Precursor Synthesis: The yield and purity of the final product are heavily dependent on the quality of its precursors, such as 4-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)nicotinonitrile.

Hydrolysis Step Optimization: In the synthesis of 4-(trifluoromethyl)nicotinic acid from 4-(trifluoromethyl)nicotinonitrile, the conditions of the hydrolysis reaction are critical. A patent details the optimization of this step by varying the concentration of sodium hydroxide and the reaction temperature. Controlling the temperature at 100°C and using a specific amount of sodium hydroxide led to a significant increase in the yield of 4-(trifluoromethyl)nicotinic acid, reaching up to 98.3%. google.comgoogle.com Lowering the temperature to 80°C resulted in a decreased yield of 76.5%. google.com

Catalytic Hydrogenation Optimization: For the synthesis of 4-(trifluoromethyl)nicotinic acid from a dichloro-substituted precursor, the optimization of the catalytic hydrogenation step is crucial. A study demonstrated that by controlling the reaction time at room temperature under a hydrogen atmosphere for 8 hours, a yield of 90.4% could be achieved. chemicalbook.com The choice of catalyst (Pd/C) and the work-up procedure, including extraction and washing steps, are also integral to achieving high purity. chemicalbook.com

Optimization of Imidate and Imidamide Formation: The conversion of the nitrile or carboxylic acid precursor to the final nicotinimidamide product involves reactions that are sensitive to conditions.

Pinner Reaction Optimization: The Pinner reaction, which converts nitriles to imino esters (imidates) as intermediates to amidines, can be optimized for higher yields. wikipedia.org For aromatic nitriles, it has been shown that using the nitrile itself as the solvent can be advantageous. unive.it The reaction is highly sensitive to the concentration of the acid catalyst (e.g., HCl gas or Lewis acids like trimethylsilyl (B98337) triflate). nih.govnumberanalytics.com Using a molar excess of both the alcohol and the acid catalyst is often necessary. unive.it Maintaining low temperatures is also critical to prevent the thermodynamically unstable Pinner salt intermediate from decomposing. wikipedia.org

Lewis Acid Catalysis: The use of Lewis acids as promoters for the Pinner reaction offers a milder alternative to strong protic acids. Studies have shown that using two equivalents of a Lewis acid like hafnium(IV) triflate can significantly improve yields. nih.gov The choice of Lewis acid and the exclusion of water are critical for the success of this transformation. nih.gov

The table below presents a summary of key optimization strategies and their effects on reaction outcomes.

| Reaction Step | Parameter Optimized | Optimized Condition | Result |

| Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile | Temperature | 100°C | Yield increased to 98.3% from 76.5% at 80°C. google.comgoogle.com |

| Catalytic Hydrogenation | Reaction Time | 8 hours at room temperature | Achieved a yield of 90.4%. chemicalbook.com |

| Pinner Reaction (General) | Solvent | Use of nitrile as the solvent | Can improve reaction success for aromatic nitriles. unive.it |

| Pinner Reaction (General) | Temperature | Low temperatures | Prevents decomposition of the unstable Pinner salt intermediate. wikipedia.org |

| Lewis Acid-Promoted Pinner Reaction | Catalyst Amount | 2 equivalents of Hafnium(IV) triflate | Achieved a 72% yield in a model reaction. nih.gov |

These optimization strategies highlight the importance of precise control over reaction conditions to maximize the yield and purity of this compound and its key intermediates.

Reactivity and Chemical Transformations of 4 Trifluoromethyl Nicotinimidamide

Intrinsic Reactivity of the Imidamide Functional Group

The imidamide functional group, characterized by the -C(=NH)NH2 motif, is a nitrogen analog of a carboxylic acid and exhibits a rich and varied reactivity profile.

Nucleophilic Addition Reactions at the Imidamide Moiety

The carbon atom of the imidamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to the nucleophilic acyl substitution of amides, although the leaving group in the case of imidamide reactions would be an amide anion, which is a poorer leaving group than the halide or carboxylate ions in acyl halide or anhydride (B1165640) reactions, respectively masterorganicchemistry.com. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen double bond, forming a tetrahedral intermediate. Subsequent proton transfer and elimination steps can lead to a variety of products.

In the context of 4-(trifluoromethyl)nicotinimidamide, nucleophilic addition reactions could be employed to synthesize a range of derivatives. For instance, reaction with various nucleophiles could lead to the formation of new C-C, C-N, C-O, and C-S bonds, offering a pathway to novel compounds with potential applications in medicinal and materials science nih.gov.

Tautomerism and Isomerization Processes

Amides and related compounds, including imidamide, can exist in tautomeric forms thieme-connect.deresearchgate.net. The primary tautomeric equilibrium for an amide involves the imidic acid form thieme-connect.de. Theoretical studies have shown that the amide form is generally more stable than the imidic acid tautomer by a significant energy margin thieme-connect.de. However, the existence and stability of tautomers can be influenced by factors such as substitution patterns and the surrounding environment (gas phase vs. solution) researchgate.net.

For imidines, which are structurally related to imidamide, solid-state and solution-based studies have revealed the prevalence of different tautomeric forms. While solution studies often align with the historically predicted imidine structures, solid-state analysis has identified unsymmetric imino-amine tautomers as the dominant species nih.gov. This highlights the importance of the physical state in determining the observed tautomeric form, with hydrogen bonding networks in the crystal lattice potentially dictating the preferred structure nih.gov.

Influence of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly modulates the electronic properties and reactivity of the entire molecule.

Electron-Withdrawing Effects on the Pyridine (B92270) Ring System

The trifluoromethyl group exerts a strong -I (inductive) effect, withdrawing electron density from the pyridine ring. This deactivation of the ring makes it less susceptible to electrophilic substitution, similar to a nitrobenzene (B124822) ring uoanbar.edu.iqnih.gov. The Hammett constant (σp) for the trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature nih.gov. This electron deficiency on the pyridine ring, in turn, makes the ring more susceptible to nucleophilic attack uoanbar.edu.iqquora.com. The positions ortho and para (2- and 4-positions) to the nitrogen atom are particularly activated towards nucleophilic substitution due to the ability of the electronegative nitrogen to stabilize the intermediate anionic species through resonance quora.comslideshare.net.

The electron-withdrawing nature of substituents on the pyridine ring has been shown to influence the properties of metal complexes. In a series of NNN pincer-type ligands with substituents at the 4-position of the pyridine ring, electron-withdrawing groups were found to pull electron density away from the coordinated metal center nih.gov. This can affect the catalytic reactivity of the complex nih.gov.

| Substituent Effect on Pyridine Reactivity | |

| Substituent Type | Effect on Pyridine Ring |

| Electron-Donating Group (EDG) | Increases electron density, facilitates electrophilic substitution. |

| Electron-Withdrawing Group (EWG) | Decreases electron density, facilitates nucleophilic substitution. uoanbar.edu.iqnih.gov |

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge rsc.org. However, the trifluoromethyl group can undergo reactions involving the cleavage of one or more C-F bonds, providing a pathway for the synthesis of other fluorine-containing molecules.

Various strategies have been developed for the defluorofunctionalization of trifluoromethyl groups, often involving the generation of reactive intermediates such as difluorocarbocations, difluorocarboradicals, or difluoroorganometallic species chemrxiv.org. Reductive cleavage of C(sp2)-CF3 bonds in trifluoromethylpyridines has been achieved using an earth-abundant alkoxide base and a silicon hydride, which generate a strongly reducing system capable of electron transfer to the electron-deficient π system nih.gov. Another approach involves the electrochemical trihydrodefluorination (e-THDF) of trifluoromethylarenes, which utilizes in situ generated Lewis acidic silyl (B83357) cations to mediate fluoride (B91410) abstraction rsc.org. Transition metal catalysis has also been employed in the defluorofunctionalization of the CF3 group chemrxiv.org.

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring itself possesses a distinct reactivity pattern. It is a basic heterocyclic compound due to the available lone pair of electrons on the nitrogen atom in an sp2 orbital uoanbar.edu.iq. However, it is less basic than aliphatic amines because the higher s-character of the sp2 orbital holds the lone pair more tightly to the nucleus uoanbar.edu.iq.

Pyridine undergoes electrophilic substitution with difficulty, requiring vigorous conditions, and typically at the 3-position uoanbar.edu.iqresearchgate.net. This is because the nitrogen atom deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect and by forming a positively charged pyridinium (B92312) ion in acidic media uoanbar.edu.iq.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.orgmasterorganicchemistry.com The pyridine ring is inherently less reactive towards electrophiles compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of a powerful electron-withdrawing trifluoromethyl (-CF3) group at the 4-position further deactivates the pyridine ring, making electrophilic substitution reactions exceptionally challenging.

The carboximidamide group at the 3-position is also expected to be deactivating towards electrophilic attack due to the electron-withdrawing nature of the imine and amide functionalities. Should a reaction be forced under harsh conditions, the directing effects of the existing substituents would come into play. The nitrogen atom in the pyridine ring directs electrophiles to the 3- and 5-positions. The carboximidamide group would likely direct incoming electrophiles to the 5-position. Conversely, the trifluoromethyl group is a meta-director in benzene rings, which in this pyridine system corresponds to the 2- and 6-positions relative to the -CF3 group. Given the strong deactivation of the entire ring, predicting a definitive substitution pattern is difficult, and such reactions are generally not favored for this molecule.

Nucleophilic Aromatic Substitution Considerations

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr). rsc.orgnih.gov The trifluoromethyl group at position 4 and the ring nitrogen at position 1 strongly activate the ring for nucleophilic attack, particularly at the 2- and 6-positions.

The mechanism of SNAr involves the attack of a nucleophile on the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which in this case are the ring nitrogen and the trifluoromethyl group. Subsequent loss of a leaving group (if present) or a hydride ion restores the aromaticity of the ring, resulting in the substituted product. The use of benign and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions, offering a green chemistry approach for such transformations. rsc.org

Specific Chemical Transformations and Derivatizations

The functional groups of this compound offer several avenues for chemical modification to produce a variety of derivatives with potentially novel properties.

Synthesis of N-Cyanomethyl Derivatives from Related Nicotinamides

A key derivative of the related 4-(trifluoromethyl)nicotinamide (B149125) is its N-cyanomethyl analog, which serves as an important intermediate in the synthesis of various agrochemicals. google.comgoogle.comsigmaaldrich.com Two primary methods for its synthesis have been reported, starting from either 4-(trifluoromethyl)nicotinamide or 4-trifluoromethylnicotinic acid.

One approach involves the direct reaction of 4-(trifluoromethyl)nicotinamide with chloroacetonitrile (B46850) in the presence of an acid-binding agent. google.com This one-step synthesis is reported to have a high conversion rate (≥98%) and yield (≥95%). google.com

A second method utilizes 4-trifluoromethylnicotinic acid, aminoacetonitrile (B1212223) hydrochloride, and phosgene (B1210022) in a one-pot process. google.com This reaction also proceeds with high yield (≥90%) and produces a product with high purity (≥98%). google.com

| Starting Material | Reagents | Key Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)nicotinamide | Chloroacetonitrile, Acid-binding agent | One-step synthesis | ≥ 95% | Not specified | google.com |

| 4-Trifluoromethylnicotinic acid | Aminoacetonitrile hydrochloride, Phosgene, Acid-binding agent, Solvent | One-pot process, -10 to 30 °C, 2-10 h | ≥ 90% | ≥ 98% | google.com |

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The nicotinimidamide moiety is a versatile functional group that can participate in cyclization reactions to generate a diverse range of heterocyclic compounds. A notable example is the development of a four-component domino reaction for the synthesis of nicotinimidamides, which can then be used as precursors for further structural modifications. nih.govrsc.org This method involves the reaction of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate (B1210297) in the presence of a copper catalyst. nih.gov

Furthermore, the trifluoromethyl group can influence cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving thiocarbonyl ylides and alkenes bearing a trifluoromethyl group have been used to synthesize substituted tetrahydrothiophenes. researchgate.net While not directly demonstrated on this compound, this suggests that the trifluoromethyl-activated double bond in the pyridine ring or a suitable derivative could potentially undergo similar cycloadditions to form novel fused heterocyclic systems.

Other Derivatization Strategies

Derivatization is a common strategy to modify the properties of a molecule, often for analytical purposes, by altering its functional groups. sigmaaldrich.com For this compound, the active hydrogens on the carboximidamide group are prime targets for derivatization.

Silylation, a widely used derivatization technique in gas chromatography-mass spectrometry (GC-MS), involves replacing active hydrogens with a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) could be employed to derivatize the -NH2 and =NH moieties of the imidamide. sigmaaldrich.comresearchgate.net This would increase the volatility and thermal stability of the compound, facilitating its analysis.

Other derivatization reagents that target hydroxyl or amine groups could also be adapted for the imidamide group. For example, reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or isonicotinoyl chloride, which are used for derivatizing vitamin D metabolites, could potentially react with the functional groups of this compound to create new derivatives for analytical or other applications. nih.gov

Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Nicotinimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR spectroscopy would be used to identify the number and types of protons in the 4-(trifluoromethyl)nicotinimidamide molecule. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the protons of the imidamide group. The chemical shifts (δ) would be influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyridine ring and imidamide functional group.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine H-2 | 8.9 - 9.1 | s | - | 1H |

| Pyridine H-5 | 7.8 - 8.0 | d | 5.0 - 6.0 | 1H |

| Pyridine H-6 | 8.7 - 8.9 | d | 5.0 - 6.0 | 1H |

| Imidamide NH | 7.0 - 8.0 | br s | - | 1H |

Note: s = singlet, d = doublet, br s = broad singlet. The chemical shifts are predicted based on analogous structures.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and would provide a clear signal for the trifluoromethyl (-CF₃) group. The chemical shift of the CF₃ group would be a key identifier.

Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The chemical shift is referenced to a standard such as CFCl₃. s = singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₇H₆F₃N₃, which corresponds to a specific molecular weight.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Ion | m/z (amu) |

|---|

Note: m/z = mass-to-charge ratio. The value is calculated for the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Hypothetical IR Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidamide) | Stretching | 3300 - 3500 |

| C=N (Imidamide & Pyridine) | Stretching | 1640 - 1680 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 |

Computational Chemistry and Theoretical Studies of 4 Trifluoromethyl Nicotinimidamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. nih.gov For 4-(Trifluoromethyl)nicotinimidamide, these calculations provide insights into the arrangement of electrons and the nature of the chemical bonds.

Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap generally implies higher stability and lower reactivity.

For this compound, the electron density in the HOMO is expected to be localized primarily on the nicotinimidamide portion, particularly the amidine group and the pyridine (B92270) ring, which can act as electron donors. researchgate.net Conversely, the LUMO is anticipated to have significant electron density around the trifluoromethyl group and the adjacent carbon atom of the pyridine ring, highlighting its role as an electron acceptor. researchgate.net The use of molecular orbitals and their isosurfaces is a time-honored tool for understanding the current density and electron flow within a molecule. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set).

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would further illustrate the electronic landscape. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) highlight electron-deficient areas prone to nucleophilic attack. nih.gov

Analysis of the Trifluoromethyl Group's Electronic Influence

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This strong inductive effect significantly influences the electronic properties of the entire molecule. The -CF3 group enhances the electrophilic character of adjacent functional groups and can lead to greater positive charge-delocalization. nih.gov

In this compound, the -CF3 group at the 4-position of the pyridine ring will withdraw electron density from the ring system. This withdrawal has several consequences:

Increased Acidity: The protons on the amidine group are expected to be more acidic compared to unsubstituted nicotinimidamide.

Modified Reactivity: The pyridine ring becomes less susceptible to electrophilic substitution and more susceptible to nucleophilic attack.

Dipole Moment: The strong electron-withdrawing nature of the -CF3 group will create a significant dipole moment in the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. nih.govcapes.gov.br

Conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as the C-C bond connecting the trifluoromethyl group to the pyridine ring and the C-N bonds of the imidamide group, to identify the most stable conformations (energy minima).

Molecular dynamics simulations provide a time-resolved view of the molecule's motion. nih.gov By simulating the trajectory of each atom over time, MD can reveal the accessible conformations, the flexibility of different molecular regions, and the interactions with its environment (e.g., a solvent or a biological receptor). nih.gov For this compound, MD simulations could be used to study the rotational freedom of the trifluoromethyl group and the conformational preferences of the nicotinimidamide moiety.

Table 2: Key Dihedral Angles in this compound for Conformational Analysis (Illustrative)

| Dihedral Angle | Description | Predicted Stable Conformation (degrees) |

| C3-C4-C(F3)-F | Rotation of the trifluoromethyl group | Staggered conformations (e.g., 60, 180, 300) |

| N1-C3-C(N)-N | Orientation of the imidamide group | Planar or near-planar |

Mechanistic Insights from Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the prediction of reaction pathways. montclair.edu

Transition State Characterization in Key Reactions

For reactions involving this compound, such as its synthesis or its interaction with other molecules, computational methods can be used to locate the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The synthesis of related compounds, such as N-cyanomethyl-4-(trifluoromethyl)nicotinamide, has been described, and computational studies could elucidate the mechanism of such reactions. google.com

For instance, in a hypothetical hydrolysis reaction of the imidamide group, computational modeling could identify the transition state for the nucleophilic attack of a water molecule on the carbon atom of the C=N double bond.

Reaction Energy Profile Predictions and Thermodynamic Considerations

For example, the synthesis of 4-(Trifluoromethyl)nicotinamide (B149125), a related compound, is known. chemicalbook.com Computational studies could predict the reaction energy profile for the amidation of 4-(trifluoromethyl)nicotinic acid, providing insights into the reaction mechanism and helping to optimize reaction conditions. montclair.edu

Prediction of Spectroscopic Parameters

Computational methods are pivotal in predicting the spectroscopic parameters of molecules like this compound, which is essential for their structural elucidation and characterization. Techniques rooted in Density Functional Theory (DFT) are commonly used to calculate a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net

For instance, the full molecular geometry optimization of related heterocyclic compounds is often carried out using DFT at the B3LYP level with a 6-31G+(d,p) or similar basis set. semanticscholar.orgresearchgate.net From this optimized structure, properties such as ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as IR frequencies, can be predicted. These theoretical values are crucial for assigning signals in experimental spectra. Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic transitions, helping to interpret UV-Vis spectra. The comparison between experimental and calculated spectra can confirm the molecular structure. researchgate.net

Table 1: Representative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Region | Typical Computational Method |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic & Amine Protons | DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Pyridine, Imidamide, & CF₃ Carbons | DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹⁹F NMR | Chemical Shifts (δ, ppm) | Trifluoromethyl Group | DFT (e.g., B3LYP/6-311+G(d,p)) |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | N-H, C=N, C-F stretching & bending modes | DFT (e.g., B3LYP/6-31+G(d,p)) researchgate.net |

| UV-Vis Spectroscopy | Max. Absorption (λmax, nm) | Electronic transitions in the UV region | TD-DFT (e.g., TD-B3LYP) |

Note: The specific values in this table are illustrative and represent the types of parameters that can be calculated. Actual predicted values depend heavily on the chosen level of theory, basis set, and the inclusion of solvent effects in the computational model.

Application of Advanced Computational Chemistry Packages

The theoretical investigation of this compound and related molecules is facilitated by a range of sophisticated computational chemistry software packages. These programs implement the complex mathematical algorithms of quantum mechanics to model molecular properties.

Among the most widely used software for such studies is the Gaussian suite of programs. researchgate.net Researchers frequently use packages like Gaussian 09W or later versions to perform geometry optimizations and calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and spectroscopic parameters for heterocyclic compounds. semanticscholar.orgresearchgate.net The choice of the density functional, such as the popular B3LYP hybrid functional or Minnesota functionals like M06-2X, combined with an appropriate basis set (e.g., 6-311+G(2d,p)), is critical for obtaining accurate results. researchgate.netcuny.edu

Other powerful and versatile computational chemistry packages applied in the study of organic and heterocyclic molecules include:

ORCA: Known for its efficiency and broad implementation of DFT methods.

NWChem: A scalable software designed for high-performance supercomputers, suitable for large and complex molecular systems.

GAMESS (General Atomic and Molecular Electronic Structure System): A widely accessible package capable of performing a vast array of quantum chemical calculations.

These advanced software tools are indispensable in modern chemical research, allowing scientists to explore the electronic structure, reactivity, and properties of novel compounds like this compound with significant accuracy and predictive power. cuny.edumontclair.edu

Applications of 4 Trifluoromethyl Nicotinimidamide in Organic Synthesis

A Versatile Synthetic Building Block for Complex Molecules.ambeed.com

The strategic placement of both a trifluoromethyl group and a nicotinimidamide moiety on a pyridine (B92270) ring makes 4-(Trifluoromethyl)nicotinimidamide a highly versatile building block in organic synthesis. This single molecule offers multiple reaction sites and the ability to introduce the desirable trifluoromethylpyridine core into a wide range of target structures.

Synthesis of Fluorinated Heterocyclic Compounds.chemicalbook.com

The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable component in the synthesis of novel fluorinated heterocyclic compounds. nih.gov The strong electron-withdrawing nature of the CF3 group can enhance the reactivity of the pyridine ring and its derivatives in various cyclization and functionalization reactions. nih.gov This has been exploited in the preparation of diverse heterocyclic systems, which are of great interest in medicinal chemistry due to the often-enhanced biological activity of fluorinated molecules. researchgate.netmdpi.com For instance, the trifluoromethyl group is known to improve metabolic stability and binding affinity to biological targets. smolecule.com

Intermediacy in the Construction of Pyridine-Based Scaffolds.

Pyridine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net this compound serves as a key intermediate for constructing more complex pyridine-based architectures. The imidamide group can be readily transformed into other functional groups, such as amides, esters, and nitriles, or it can participate directly in cyclization reactions to form fused heterocyclic systems. This allows for the elaboration of the pyridine core into a variety of intricate molecular frameworks, making it a valuable tool for drug discovery and materials science. rsc.orgrsc.org

Strategies for the Introduction of the 4-(Trifluoromethyl)pyridine (B1295354) Moiety into Target Molecules.

Several synthetic strategies have been developed to incorporate the 4-(trifluoromethyl)pyridine unit into larger molecules, with the choice of method often depending on the specific target and desired reaction conditions. One common approach involves the use of 4-(trifluoromethyl)nicotinic acid as a precursor. chemicalbook.comgoogle.comgoogle.com This acid can be activated and coupled with various amines or alcohols to form amides or esters, respectively.

Another important method is the direct use of this compound in coupling reactions. The imidamide functionality can participate in various transformations, allowing for the direct attachment of the trifluoromethylated pyridine ring to other molecular fragments. A notable synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide involves a one-pot reaction using 4-trifluoromethyl nicotinic acid, aminoacetonitrile (B1212223) hydrochloride, and phosgene (B1210022), achieving high yields and purity suitable for industrial production. google.com

The following table summarizes key synthetic precursors and their applications:

| Precursor | Application | Reference |

| 4-(Trifluoromethyl)nicotinic acid | Synthesis of amides and esters | chemicalbook.com |

| 4-(Trifluoromethyl)nicotinonitrile (B82138) | Precursor to 4-(trifluoromethyl)nicotinic acid | chemicalbook.comgoogle.com |

| N-cyanomethyl-4-(trifluoromethyl) nicotinamide (B372718) | Direct synthesis from 4-trifluoromethyl nicotinic acid | google.com |

Contribution to the Development of Novel Synthetic Methodologies.

The unique reactivity of this compound and its derivatives has not only facilitated the synthesis of target molecules but has also spurred the development of new synthetic methods.

Catalytic Reactions Utilizing this compound Derivatives.

Derivatives of this compound can be employed as ligands or substrates in various catalytic reactions. The pyridine nitrogen and the imidamide group can coordinate with metal catalysts, influencing the reactivity and selectivity of the transformation. For example, pyridine-based ligands are widely used in transition metal catalysis. nih.gov While specific examples detailing the catalytic use of this compound itself are not prevalent in the provided search results, the broader context of pyridine derivatives in catalysis suggests its potential in this area. researchgate.net The development of novel nicotinimidamide synthesis, such as the copper-catalyzed four-component domino reaction, highlights the ongoing innovation in creating these valuable compounds. nih.gov

Reagent Development for Trifluoromethylation Chemistry.

While this compound is primarily a building block for introducing the entire 4-(trifluoromethyl)pyridine moiety, the broader field of trifluoromethylation chemistry is highly relevant. wikipedia.org The demand for trifluoromethylated compounds has led to the development of a wide array of reagents for introducing the CF3 group. These range from nucleophilic and electrophilic trifluoromethylating agents to radical sources. The synthesis and application of compounds like this compound are driven by the need for molecules containing this important functional group.

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to 4-(Trifluoromethyl)nicotinimidamide is a primary area for future research. Current synthetic strategies for analogous trifluoromethylated pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. jst.go.jpnih.gov Future efforts will likely focus on the application of modern synthetic methodologies to improve efficiency and sustainability.

One promising approach is the use of multicomponent reactions (MCRs) . MCRs offer a streamlined synthesis by combining three or more reactants in a single step, thereby reducing waste and improving atom economy. ijarsct.co.innih.gov A recently developed tandem four-component reaction for the synthesis of nicotinimidamides could be adapted for the synthesis of this compound. rsc.orgrsc.org This would involve the strategic selection of a trifluoromethyl-containing starting material.

Table 1: Proposed Multicomponent Reaction for this compound

| Reactant A | Reactant B | Reactant C | Reactant D | Catalyst | Proposed Product |

|---|---|---|---|---|---|

| O-acetyl oxime derivative | Trifluoromethyl-substituted terminal ynone | Sulfonyl azide | Ammonium (B1175870) acetate (B1210297) | Copper(I) | This compound |

Further research into sustainable synthesis could explore the use of greener solvents, such as ionic liquids, and alternative energy sources like microwave irradiation. ijarsct.co.inacs.orgbenthamscience.com Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. ijarsct.co.innih.gov The use of heterogeneous catalysts, including metal-organic frameworks (MOFs), could also offer advantages in terms of catalyst recyclability and process simplification. acs.org

Advanced Mechanistic Investigations of this compound Reactivity

A deeper understanding of the reactivity of this compound is crucial for its effective utilization. The strong electron-withdrawing nature of the trifluoromethyl group is known to significantly influence the electronic properties of the pyridine ring, affecting its reactivity and the acidity of adjacent functional groups. nbinno.com

Future mechanistic studies should focus on elucidating the reaction pathways of the nicotinimidamide functional group in the presence of the trifluoromethyl substituent. This could involve a combination of experimental and computational approaches. Kinetic studies can provide valuable data on reaction rates and the influence of reaction conditions.

Table 2: Proposed Kinetic Experiments for Reactivity Studies

| Reaction Type | Variable Parameter | Monitored Outcome | Potential Insight |

|---|---|---|---|

| Nucleophilic substitution | Nucleophile concentration | Reaction rate constant | Elucidation of reaction order |

| Electrophilic addition | Electrophile strength | Product distribution | Regioselectivity of addition |

| Hydrolysis | pH | Rate of amide formation | Stability under different conditions |

Innovative Applications in Related Chemical Disciplines and Materials Science

The unique structural and electronic properties imparted by the trifluoromethyl group suggest that this compound could be a valuable building block in various fields. nbinno.com

In medicinal chemistry and agrochemical research , trifluoromethylated pyridines are prevalent motifs. jst.go.jpnih.govresearchoutreach.org The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com The nicotinamide (B372718) scaffold is also a key component in many biologically active molecules. rsc.org Therefore, this compound could serve as a key intermediate for the synthesis of novel pharmaceuticals and crop protection agents. nih.gov

In materials science , trifluoromethylpyridine derivatives are utilized in the development of functional materials such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). nbinno.com The introduction of the trifluoromethyl group can improve thermal stability and solubility. The nicotinimidamide moiety, with its potential for hydrogen bonding and coordination to metal centers, could be exploited in the design of supramolecular assemblies and coordination polymers.

Table 3: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Pharmaceuticals | Enzyme inhibitors, antivirals | Enhanced metabolic stability and binding affinity from the CF3 group. nbinno.comresearchoutreach.org |

| Agrochemicals | Insecticides, fungicides | Improved biological activity and lipophilicity. researchoutreach.org |

| Materials Science | Ligands for metal-organic frameworks (MOFs) | Coordination ability of the nicotinimidamide group. |

Future research in this area would involve the synthesis of derivatives of this compound and the evaluation of their properties and performance in these applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Trifluoromethyl)nicotinimidamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using agents like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous N,N-dimethylformamide (DMF). Key steps include protecting the imidamide group during intermediate stages to prevent side reactions. Optimization involves controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalytic bases like 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and mobile phases containing trifluoroacetic acid (TFA) can assess purity (e.g., retention time ~1.23 minutes under acidic conditions). Liquid chromatography-mass spectrometry (LCMS) using electrospray ionization (ESI) confirms molecular weight (e.g., m/z 757 [M+H]+). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves structural features, with fluorine NMR being critical for verifying trifluoromethyl group integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with oxidizing agents (e.g., peroxides) due to potential explosive decomposition. Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the imidamide group. Spill management requires neutralization with sodium bicarbonate and adsorption using vermiculite .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetic properties?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its strong electron-withdrawing effect increases the acidity of adjacent amines, improving solubility at physiological pH. Conformational studies using X-ray crystallography or density functional theory (DFT) can reveal how the group stabilizes binding interactions with targets (e.g., enzyme active sites). Comparative assays with non-fluorinated analogs are critical to isolate these effects .

Q. What strategies can address metabolic instability of the imidamide moiety in vivo?

- Methodological Answer : Prodrug approaches, such as converting the imidamide to a hydroxamic acid or methyl ester, can enhance stability during absorption. Alternatively, introducing steric hindrance via ortho-substituents on the pyridine ring reduces enzymatic hydrolysis. In vitro microsomal assays (e.g., human liver microsomes) paired with LCMS metabolite profiling identify degradation pathways for targeted structural optimization .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to receptors like kinase domains or G protein-coupled receptors (GPCRs). Free-energy perturbation (FEP) calculations quantify the impact of substituents (e.g., replacing trifluoromethyl with cyano) on binding affinity. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches are suitable for resolving contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., cell-based luciferase reporter assays vs. radioligand binding). Control for batch-to-batch variability by standardizing compound purity (≥95% via HPLC) and solvent composition (e.g., DMSO concentration <0.1%). Meta-analyses of dose-response curves and Hill slopes can identify outliers due to assay-specific artifacts .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive groups.

- Characterization : Combine multiple techniques (e.g., NMR + LCMS) for unambiguous structural confirmation.

- Biological Testing : Use positive controls (e.g., known enzyme inhibitors) to calibrate assay sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.